Cas no 90347-90-3 (1-(1,3-benzothiazol-5-yl)ethan-1-one)

1-(1,3-Benzothiazol-5-yl)ethan-1-one is a heterocyclic aromatic compound featuring a benzothiazole core substituted with an acetyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its benzothiazole moiety contributes to enhanced stability and reactivity, while the ketone functionality allows for further derivatization via condensation, reduction, or nucleophilic addition reactions. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Its versatility and well-defined chemical behavior make it a preferred choice for synthetic chemists exploring novel molecular architectures.
1-(1,3-benzothiazol-5-yl)ethan-1-one structure
90347-90-3 structure
Product Name:1-(1,3-benzothiazol-5-yl)ethan-1-one
CAS No:90347-90-3
MF:C9H7NOS
MW:177.222980737686
MDL:MFCD12408382
CID:798274
PubChem ID:10559207
Update Time:2025-10-31

1-(1,3-benzothiazol-5-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzo[d]thiazol-5-yl)ethanone
    • 1-(1,3-benzothiazol-5-yl)ethanone
    • 1-(5-Benzothiazolyl)ethanone
    • 5-Benzothiazolyl methyl Ketone
    • ETHANONE, 1-(5-BENZOTHIAZOLYL)-
    • Ethanone, 1-(5-benzothiazolyl)- (9CI)
    • 1-(benzo[d]thiazol-5-yl)ethan-1-one
    • 1-(5-BENZOTHIAZOLYL)-ETHANONE
    • 5-Acetylbenzothiazole
    • Ethanone,1-(5-benzothiazolyl)-
    • 5034AC
    • FCH1136485
    • 1-(1,3-benzothiazol-5-yl)ethan-1-one
    • AX8237107
    • 347B903
    • 1-(5-Benzothiazolyl)ethanone (ACI)
    • Ketone, 5-benzothiazolyl methyl (7CI)
    • AS-49963
    • O10315
    • SCHEMBL8861663
    • MFCD12408382
    • AKOS016007013
    • DA-17091
    • DTXSID50441681
    • CS-0005567
    • 90347-90-3
    • MDL: MFCD12408382
    • Inchi: 1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
    • InChI Key: FCKINXPLWQMSSB-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(SC=N2)=CC=1

Computed Properties

  • Exact Mass: 177.02500
  • Monoisotopic Mass: 177.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.286
  • Boiling Point: 310.5°C at 760 mmHg
  • Flash Point: 141.616 °C
  • PSA: 58.20000
  • LogP: 2.49890

1-(1,3-benzothiazol-5-yl)ethan-1-one Security Information

1-(1,3-benzothiazol-5-yl)ethan-1-one Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(1,3-benzothiazol-5-yl)ethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide
Reference
Generation and Diels-Alder trapping of 4,5-bis(bromomethylene)-4,5-dihydrothiazole
Jouve, Karine; Pautet, Felix; Domard, Monique; Fillion, Houda, European Journal of Organic Chemistry, 1998, (9), 2047-2050

1-(1,3-benzothiazol-5-yl)ethan-1-one Raw materials

1-(1,3-benzothiazol-5-yl)ethan-1-one Preparation Products

1-(1,3-benzothiazol-5-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:90347-90-3)1-(1,3-benzothiazol-5-yl)ethan-1-one
Order Number:A904356
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):195.0
Email:sales@amadischem.com

Additional information on 1-(1,3-benzothiazol-5-yl)ethan-1-one

Recent Advances in the Study of 1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) in Chemical Biology and Pharmaceutical Research

1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) is a benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzothiazole core and acetyl functional group, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.

One of the key areas of research involving 1-(1,3-benzothiazol-5-yl)ethan-1-one is its role as a scaffold for the development of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight the potential of 1-(1,3-benzothiazol-5-yl)ethan-1-one as a lead compound for the development of next-generation antibiotics.

In the field of oncology, 1-(1,3-benzothiazol-5-yl)ethan-1-one has shown promise as an anticancer agent. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and the inhibition of the PI3K/AKT signaling pathway. These results suggest that 1-(1,3-benzothiazol-5-yl)ethan-1-one could serve as a valuable template for the design of targeted cancer therapies.

The synthetic accessibility of 1-(1,3-benzothiazol-5-yl)ethan-1-one has also been a focus of recent research. A 2022 publication in *Tetrahedron Letters* described an efficient and scalable synthesis route for this compound, utilizing a palladium-catalyzed cross-coupling reaction. This method offers advantages such as high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it suitable for industrial-scale production. The availability of such synthetic protocols is critical for advancing the compound's applications in drug discovery and development.

Despite these promising findings, challenges remain in the clinical translation of 1-(1,3-benzothiazol-5-yl)ethan-1-one. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for further investigation. Ongoing research is expected to uncover new applications and optimize its therapeutic potential, solidifying its role in the chemical biology and pharmaceutical landscape.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90347-90-3)1-(1,3-benzothiazol-5-yl)ethan-1-one
A904356
Purity:99%
Quantity:10.0g
Price ($):195.0
Email